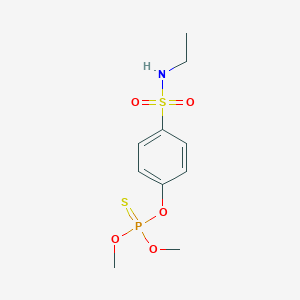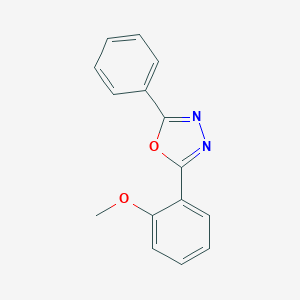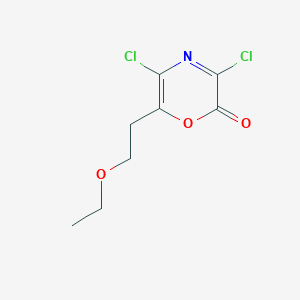
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one is a synthetic compound that has gained significant attention in scientific research. The compound is also known as EtOxO-DCHO, and it has been used in various studies to investigate its mechanism of action and its potential applications in different fields.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one is not fully understood. However, it is believed that the compound interacts with specific receptors in the brain and other organs, leading to various physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one has several biochemical and physiological effects. For example, the compound has been shown to have antioxidant properties, and it can also modulate the immune system. Additionally, the compound has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using the compound is its potential toxicity. Therefore, researchers must take appropriate safety precautions when handling the compound.
Zukünftige Richtungen
There are several future directions for research involving 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one. One area of research could be in the development of new materials for use in organic electronics. Additionally, the compound could be investigated further for its potential therapeutic applications, such as in the treatment of inflammatory diseases or cancer. Further studies could also be conducted to better understand the mechanism of action of the compound and its potential interactions with other molecules.
Conclusion:
In conclusion, 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one is a synthetic compound that has potential applications in various fields of research. The compound has been shown to have several biochemical and physiological effects, and it could be investigated further for its potential therapeutic applications. However, further research is needed to fully understand the mechanism of action of the compound and its potential interactions with other molecules.
Synthesemethoden
The synthesis of 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one involves several steps. The starting materials are 3,5-dichloro-2-hydroxybenzaldehyde and 2-ethoxyethylamine. The reaction is carried out under basic conditions, and the product is obtained through a series of purification steps. The yield of the product is typically high, and the purity is also excellent.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one has been used in various scientific studies to investigate its potential applications. One of the main areas of research has been in the field of organic electronics. The compound has been used as a building block for the synthesis of new materials with enhanced electronic properties.
Eigenschaften
CAS-Nummer |
131882-07-0 |
|---|---|
Produktname |
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one |
Molekularformel |
C8H9Cl2NO3 |
Molekulargewicht |
238.06 g/mol |
IUPAC-Name |
3,5-dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C8H9Cl2NO3/c1-2-13-4-3-5-6(9)11-7(10)8(12)14-5/h2-4H2,1H3 |
InChI-Schlüssel |
LYRDGHZUYMBSPI-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(C(=O)O1)Cl)Cl |
Kanonische SMILES |
CCOCCC1=C(N=C(C(=O)O1)Cl)Cl |
Synonyme |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2-ethoxyethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

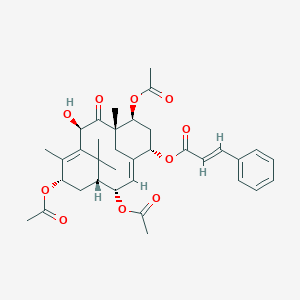
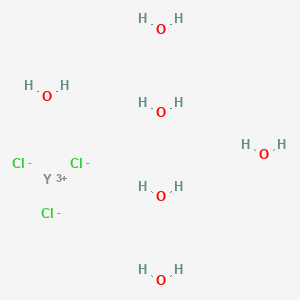
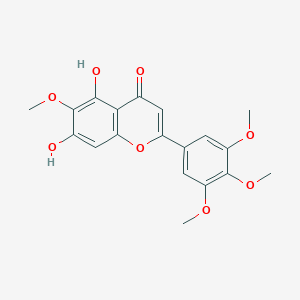
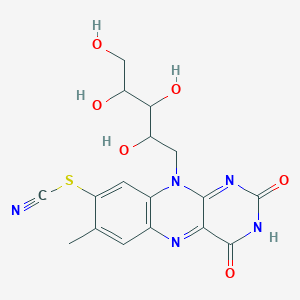

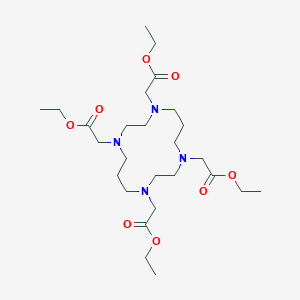
![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)
